molecular formula C8H9NO B105855 Isoindolin-5-ol CAS No. 54544-67-1

Isoindolin-5-ol

Cat. No. B105855
CAS RN: 54544-67-1
M. Wt: 135.16 g/mol
InChI Key: URZKENDTAFDRKA-UHFFFAOYSA-N
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Description

Isoindolin-5-ol and its derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their presence in various bioactive molecules and potential applications in medicinal chemistry. These compounds are characterized by their isoindolinone skeleton, which is a common structural motif in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoindolin-5-ol derivatives has been achieved through various methods. One approach involves Rh(III)-catalyzed cascade annulations, which allow for the efficient construction of isoindolo[2,1-b]isoquinolin-5(7H)-ones from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes . Another method utilizes catalytic asymmetric synthesis, highlighting the importance of chiral organocatalysis and transition metal complexes in the formation of chiral isoindolinones . Additionally, regio- and stereoselective synthesis can be achieved through BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides , and ruthenium-catalyzed addition of aromatic amides to internal alkynes followed by intramolecular cyclization . Electrophilic cyclization has also been employed to synthesize substituted isoindolin-1-ones .

Molecular Structure Analysis

Isoindolin-5-ol derivatives exhibit a range of molecular structures, often containing a five-membered ring as part of their core. The molecular structure is crucial for the biological activity of these compounds. For instance, the synthesis of the topoisomerase I inhibitor isoindolo[2,1-b]isoquinolin-7(5H)-one involves the formation of a five-membered ring through aryl radical cyclization . The stereochemistry of these compounds is also significant, as seen in the Z-stereochemistry across the C=C double bond in the products obtained from iodoaminocyclization .

Chemical Reactions Analysis

Isoindolin-5-ol derivatives can undergo various chemical reactions, which are essential for their diversification and functionalization. For example, the aminal functionality in the products from Rh(III)-catalyzed cascade annulations serves as a handle for further diversification . The tandem nucleophilic addition-intramolecular aza-Michael reaction has been used for the synthesis of chiral fluorinated isoindolines . Moreover, Rhodium(III)-catalyzed C-H functionalization in water has been reported for the synthesis of isoindolin-1-ones, demonstrating the potential for green chemistry approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolin-5-ol derivatives are influenced by their molecular structure and the substituents present on the isoindolinone ring. Extended, π-conjugated isoindolin-1-ones have been synthesized, indicating that structural alterations can be made while maintaining good regio- and stereospecificity . The biological activity of these compounds is also noteworthy, as demonstrated by the urease inhibitory activity of 2,3-disubstituted isoindolin-1-ones, with some derivatives showing significant potency .

Scientific Research Applications

Antidepressant Potential

Isoindoline derivatives, including Isoindolin-5-ol, have shown promising results as potential antidepressants. Research indicates that these compounds, through pharmacological experiments, exhibited significant antidepressant activity. The antidepressant effects might be mediated by elevated serotonin levels, as evidenced by studies involving isoindoline derivatives in animal models (Sun et al., 2022).

Anion Receptors

Isoindoline, including its derivatives, has been explored as a scaffold for constructing anion receptors. Studies on bishydrazide derivatives of isoindoline demonstrated enhanced affinity towards halides, suggesting their potential in anion-binding applications (Dydio et al., 2009).

EPR Oximetry Probes

Isoindoline nitroxides, closely related to Isoindolin-5-ol, have been evaluated as Electron Paramagnetic Resonance (EPR) oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in biological systems (Khan et al., 2011).

Synthesis of Bioactive Molecules

Isoindolines, a family to which Isoindolin-5-ol belongs, are key in synthesizing a wide array of bioactive molecules. Research into green synthesis techniques for isoindolines suggests their potential in creating compounds with biological significance, such as ligands for organometallic compounds with antitumor properties (Andrade-Jorge et al., 2017).

Cardiovascular Ischemia Treatment

Studies have incorporated isoindoline nitroxides into the framework of free radical scavengers like edaravone, showing potential in treating ischemia. Isoindoline-based antioxidants demonstrated a significant decrease in cell death in ischemic rat atrial cardiomyocytes (Walker et al., 2011).

Antimicrobial and Antiquorum-Sensing Activities

Isoindoline-1,3-dione derivatives have exhibited antimicrobial and antiquorum-sensing activities against various microorganisms. These properties highlight their potential in medical and pharmaceutical applications (El-Gohary & Shaaban, 2015).

Novel Isoindoline Derivatives Synthesis

Research into synthesizing new isoindoline derivatives indicates their potential as multidrug resistance reversal agents and their applications in treating diseases like coronary vessel disease and inflammation (Mancilla et al., 2001).

Cancer Treatment

Isoindoline compounds, such as Isoindolin-5-ol, have been explored for their potential in cancer treatment. New immunomodulatory drugs (IMIDs®) based on isoindolinone show promise in treating various cancers and disorders associated with angiogenesis and inflammation (Frlan & Gobec, 2017).

Safety And Hazards

When handling Isoindolin-5-ol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKENDTAFDRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595324
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-5-ol

CAS RN

54544-67-1
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Reddy Sammeta, BM Anderson… - Helvetica Chimica …, 2023 - Wiley Online Library
… of 3 with ERα LBD (Figure 2E) revealed a binding mode in which the isoindolin-5-ol … that were observed in the meta-phenol (2) and isoindolin-5-ol (3) X-ray crystal structures and did …
Number of citations: 3 onlinelibrary.wiley.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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